Cyclopropyne Total Strain Energy: 3.2× Higher than Cyclobutyne and >3× Higher than Cyclopentyne
Cyclopropyne exhibits a total strain energy (SE) of 133 kcal/mol, as estimated by homodesmic reactions [1]. This is 3.24 times greater than the SE of cyclobutyne (41 kcal/mol) and 3.24 times greater than cyclopentyne (41 kcal/mol) [1]. The difference is even more pronounced when considering in-plane pi-bond strain: cyclopropyne's is 75.4 kcal/mol, compared to 40.7 kcal/mol for cyclopentyne and 73.4 kcal/mol for cyclobutyne [1].
| Evidence Dimension | Total Strain Energy (kcal/mol) |
|---|---|
| Target Compound Data | 133 kcal/mol (homodesmic reaction estimate) |
| Comparator Or Baseline | Cyclobutyne: 41 kcal/mol; Cyclopentyne: 41 kcal/mol |
| Quantified Difference | Cyclopropyne has 92 kcal/mol more strain energy than cyclobutyne or cyclopentyne (3.2× higher). |
| Conditions | Estimates from MCSCF(4,4)/6-31G* and MP4/6-31G*//MP2/6-31G* computational levels (gas phase). |
Why This Matters
This immense strain energy differential confirms cyclopropyne is a uniquely extreme, non-scalable reference for fundamental studies of bond distortion, unlike its larger, more stable cycloalkyne homologs.
- [1] Johnson, R. P., & Daoust, K. J. (1995). Interconversions of Cyclobutyne, Cyclopentyne, Cyclohexyne, and Their Corresponding Cycloalkylidenecarbenes. Journal of the American Chemical Society, 117(1), 362-367. View Source
